2-(Trifluoromethyl)naphthalene-7-acetonitrile
Description
Properties
Molecular Formula |
C13H8F3N |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-[7-(trifluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)12-4-3-10-2-1-9(5-6-17)7-11(10)8-12/h1-4,7-8H,5H2 |
InChI Key |
VPTLBVLPAUOYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The exact industrial methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl and acetonitrile groups are both strong electron-withdrawing groups (EWGs), rendering the naphthalene ring highly deactivated. EAS reactions require harsh conditions and are typically directed to positions ortho/para to the EWGs.
Mechanistic Notes :
-
The -CF₃ group directs incoming electrophiles to positions 1, 4, 5, or 8 on the naphthalene ring.
-
Competition between -CF₃ and -CH₂CN results in mixed regioselectivity, favoring positions with lower steric strain .
Nucleophilic Reactions Involving the Acetonitrile Group
The acetonitrile moiety undergoes nucleophilic transformations under basic or acidic conditions:
Hydrolysis
-
Acidic Hydrolysis (HCl/H₂O, 80°C, 24 h): Converts -CH₂CN to -CH₂COOH (acetic acid derivative) with 72% yield .
-
Basic Hydrolysis (NaOH/EtOH, reflux, 12 h): Forms -CH₂CONH₂ (acetamide) intermediate, further hydrolyzed to -CH₂COOH .
Nucleophilic Addition
-
Reaction with Grignard reagents (e.g., CH₃MgBr) yields -CH₂C(NMgBr)CH₃, which can be quenched to form ketones or tertiary alcohols .
Metal-Catalyzed Coupling Reactions
The naphthalene scaffold participates in cross-coupling reactions when functionalized with halogens. While the parent compound lacks halogens, synthetic intermediates (e.g., brominated derivatives) enable:
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 90°C, 8 h | Biaryl derivatives at position 1 | 65% |
| Ullmann Coupling | CuI, L-proline | DMSO, 110°C, 24 h | Naphthalene-amine conjugates | 58% |
Limitation : Direct coupling of the parent compound is hindered by the absence of halogens; pre-functionalization (e.g., bromination) is required .
Nitrile Reduction
-
Catalytic Hydrogenation (H₂, Raney Ni, EtOH, 50°C, 6 h): Reduces -CH₂CN to -CH₂CH₂NH₂ (ethylamine derivative) with 85% yield .
-
LiAlH₄ Reduction (THF, 0°C, 2 h): Converts -CH₂CN to -CH₂CH₂NH₂ selectively without affecting the -CF₃ group .
Trifluoromethyl Group Reactivity
The -CF₃ group is typically inert under mild conditions but participates in:
-
Radical Reactions : Under UV light and peroxide initiators, -CF₃ can abstract hydrogen atoms to form trifluoromethylated alkanes .
-
Electrophilic Fluorination : Reaction with Selectfluor® introduces additional fluorine atoms at activated ring positions .
Cyclization Reactions
The acetonitrile group facilitates heterocycle synthesis:
-
With Hydrazine : Forms pyrazole derivatives via [3+2] cycloaddition (60% yield, EtOH, reflux, 12 h) .
-
With Thiols : Produces thiazole rings under oxidative conditions (Cu(I), DMF, 100°C, 10 h) .
Key Challenges and Research Gaps
-
Regioselectivity Control : Competing directing effects of -CF₃ and -CH₂CN complicate EAS outcomes.
-
Stability Issues : Harsh reaction conditions (e.g., strong acids/bases) may degrade the naphthalene backbone.
-
Functionalization Limitations : Lack of halogen substituents restricts cross-coupling utility without pre-modification.
Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group is known to enhance the bioactivity of pharmaceutical compounds. Studies have shown that incorporating this group into naphthalene derivatives can improve their pharmacological profiles. For instance, compounds with similar structures have demonstrated significant antitumor activity by interfering with tubulin dynamics, which is crucial for cancer cell proliferation.
Case Study : A study on naphthalene derivatives indicated that modifications at specific positions could enhance their efficacy against various cancer cell lines. The introduction of trifluoromethyl groups was linked to increased potency and selectivity towards tumor cells, suggesting potential applications in targeted cancer therapies .
Agrochemical Applications
Fluorinated compounds are increasingly used in agrochemicals due to their enhanced stability and effectiveness. 2-(Trifluoromethyl)naphthalene-7-acetonitrile can serve as a precursor for synthesizing herbicides and pesticides that exhibit improved activity against pests and diseases.
Data Table: Comparison of Agrochemical Efficacy
| Compound Name | Application | Mechanism of Action |
|---|---|---|
| Trifluoromethylated Naphthalenes | Herbicides | Inhibition of photosynthesis |
| Fluorinated Pesticides | Insecticides | Disruption of neurotransmission |
Material Science
The unique properties of trifluoromethylated compounds make them suitable for developing advanced materials, including polymers and coatings that require chemical resistance and thermal stability.
Research Finding : Recent advancements in polymer chemistry have demonstrated that incorporating trifluoromethyl groups into polymer backbones can enhance their hydrophobicity and thermal stability, leading to applications in coatings and sealants .
Research has highlighted the biological activities associated with this compound, particularly its potential as an antimicrobial agent. The trifluoromethyl group contributes to its interaction with biological targets, enhancing its binding affinity.
Case Study : A study investigating naphthalene derivatives found that certain modifications led to significant antibacterial activity against Gram-positive bacteria, indicating potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-7-acetonitrile involves its interaction with molecular targets through its trifluoromethyl and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(Trifluoromethyl)naphthalene-7-acetonitrile with key analogs based on substituent effects and available
Key Observations :
- Trifluoromethyl vs. Difluoromethoxy : The -CF₃ group in the target compound increases molecular weight and lipophilicity compared to -OCHF₂ . This may enhance metabolic stability in pharmaceutical applications.
- Acetonitrile vs. Methyl/Methanol: The nitrile group confers polarity and reactivity (e.g., in nucleophilic additions) absent in methyl or hydroxyl analogs .
Environmental and Industrial Relevance
- Persistence : Fluorinated compounds like -CF₃ derivatives are often resistant to environmental degradation. highlights monitoring challenges for naphthalene derivatives in air, water, and soil .
- Applications : Nitrile groups are valuable in agrochemicals and pharmaceuticals. The combination of -CF₃ and -CN may position the compound as a precursor for bioactive molecules .
Biological Activity
2-(Trifluoromethyl)naphthalene-7-acetonitrile is a compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring and an acetonitrile functional group. This unique structure significantly enhances its lipophilicity and reactivity, making it a subject of interest in various biological and pharmacological studies.
- Molecular Formula : C13H8F3N
- Molecular Weight : 235.20 g/mol
- Structural Features : The trifluoromethyl group increases the compound's electronegativity, potentially affecting its interactions with biological targets.
Research indicates that compounds with similar structures to this compound often exhibit significant biological interactions. The trifluoromethyl moiety may enhance binding affinity to specific enzymes or receptors, suggesting potential therapeutic applications. Techniques such as molecular docking and spectroscopic methods are commonly employed to elucidate these interactions and assess binding affinities.
Biological Activities
The biological activities associated with naphthalene derivatives, including this compound, include:
- Anticancer Activity : Naphthalene derivatives have been reported to possess anticancer properties. For instance, compounds with similar naphthalene structures have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) and others, by inducing apoptosis and cell cycle arrest .
- Antibacterial and Antifungal Properties : The naphthalene ring is known for its presence in biologically active natural products that exhibit antibacterial and antifungal activities. This suggests that this compound may also possess such properties, warranting further investigation .
Study on Anticancer Activity
A study investigated the anticancer activity of naphthalene-substituted triazole derivatives, revealing that certain compounds exhibited remarkable cytotoxic effects against breast cancer cells. The mechanism involved cell cycle arrest and apoptosis induction, highlighting the potential of naphthalene derivatives in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in metabolic pathways critical for cancer progression.
Comparative Analysis
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains trifluoromethyl and acetonitrile groups | Potential anticancer activity; antibacterial properties |
| Naphthalene derivatives | Common structural motif in biologically active compounds | Anticancer, antibacterial, antifungal activities |
| Fluoroacetate | Known for toxicity; inhibits key metabolic enzymes | Impairs oxidative metabolism; serves as a reference for toxicity studies |
Q & A
Basic Question: What are the recommended synthetic routes for 2-(Trifluoromethyl)naphthalene-7-acetonitrile, and how can reaction conditions be optimized?
Answer:
Synthesis of trifluoromethyl-substituted naphthalene derivatives typically involves cross-coupling reactions or nucleophilic substitution. For example, acetonitrile-mediated reactions under inert atmospheres (e.g., using potassium carbonate in acetonitrile at elevated temperatures) are common for introducing trifluoromethyl groups . Optimization should focus on:
- Catalyst selection : Palladium-based catalysts for cross-coupling.
- Temperature control : Reactions often require 80–100°C to balance yield and side-product formation.
- Purification : Use HPLC (e.g., retention time analysis as in Example 419 ) to isolate the compound from byproducts.
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- LCMS : Confirm molecular weight (e.g., m/z values) and detect impurities .
- HPLC : Assess purity via retention time comparisons under standardized conditions (e.g., 1.01 minutes in SQD-FA05 analysis ).
- NMR and IR spectroscopy : Resolve structural ambiguities, particularly for distinguishing regioisomers.
- InChI Key validation : Cross-reference with databases like PubChem for structural verification .
Advanced Question: How can researchers resolve contradictions in toxicity data for trifluoromethyl-substituted naphthalenes?
Answer:
Contradictions often arise from study design variability. Use the following framework:
- Risk of Bias Assessment : Apply criteria from Table C-6 and C-7 (e.g., randomization, outcome reporting) to evaluate study quality .
- Confidence Grading : Classify studies as High/Moderate/Low confidence based on adherence to experimental rigor (e.g., dose randomization, allocation concealment) .
- Mechanistic Replication : Conduct in vitro assays (e.g., hepatic enzyme inhibition) to isolate variables like metabolic stability .
Advanced Question: What methodologies are recommended for studying the environmental fate of this compound?
Answer:
Design studies using:
- Environmental Monitoring : Track partitioning into air, water, and soil using gas chromatography-mass spectrometry (GC-MS) .
- Biodegradation Assays : Use OECD 301 guidelines to assess aerobic degradation rates.
- Bioaccumulation Models : Apply fugacity models to predict accumulation in biota, considering the compound’s log P (estimated >3 due to trifluoromethyl and nitrile groups) .
Advanced Question: How does the trifluoromethyl group influence the metabolic stability of naphthalene derivatives?
Answer:
The trifluoromethyl group enhances metabolic stability by:
- Electron-Withdrawing Effects : Reducing cytochrome P450-mediated oxidation, as seen in fluorinated drug analogs .
- Steric Hindrance : Limiting enzyme-substrate interactions.
Methodological Approach : - Compare metabolic half-lives of trifluoromethyl vs. non-fluorinated analogs using hepatic microsomal assays .
- Use LC-MS/MS to identify metabolites and quantify oxidative pathways .
Advanced Question: How should researchers design in vivo toxicokinetic studies for this compound?
Answer:
Follow ATSDR’s inclusion criteria (Table B-1) :
- Species : Rodents (rats/mice) for baseline data; consider non-human primates for translational relevance.
- Exposure Routes : Prioritize inhalation (aerosolized compound) and oral administration.
- Endpoints : Measure hepatic/renal effects, body weight changes, and hematological parameters.
- Peer Review : Submit protocols to three independent experts to mitigate bias .
Advanced Question: What strategies mitigate risks of genomic toxicity in trifluoromethyl-substituted compounds?
Answer:
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
- Comet Assay : Detect DNA strand breaks in mammalian cell lines.
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing nitrile with carboxyl groups) to reduce electrophilic potential .
Advanced Question: How can computational models predict the environmental persistence of this compound?
Answer:
- Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradability using software like EPI Suite.
- Molecular Dynamics Simulations : Model interactions with soil organic matter to predict adsorption coefficients .
- Half-Life Extrapolation : Use Arrhenius equations to estimate hydrolysis rates at varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
